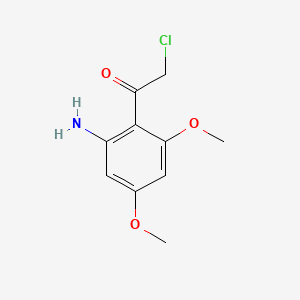
Lutetium (Lu) Sputtering Targets
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium is a silvery-white rare-earth metal and the last element in the lanthanide series. It has an atomic number of 71 and is symbolized as Lu. Lutetium is not particularly abundant in nature but is more common in the earth’s crust than silver. It is primarily found in association with the yttrium element. Lutetium sputtering targets are used in various deposition processes, including semiconductor deposition, chemical vapor deposition (CVD), and physical vapor deposition (PVD) for display and optical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lutetium sputtering targets are typically produced by high-temperature reduction of lutetium oxide (Lu₂O₃) with calcium or other reducing agents. The reduction process is carried out in a vacuum or inert atmosphere to prevent oxidation. The resulting lutetium metal is then purified through distillation or zone refining to achieve high purity levels required for sputtering targets .
Industrial Production Methods: In industrial settings, lutetium sputtering targets are manufactured by melting high-purity lutetium metal and casting it into the desired shape. The cast metal is then machined to precise dimensions and bonded to a backing plate if necessary. The final product is characterized by its high density and small average grain size, which are crucial for efficient sputtering processes .
Analyse Des Réactions Chimiques
Types of Reactions: Lutetium primarily exhibits the +3 oxidation state in its compounds. It undergoes various chemical reactions, including:
Oxidation: Lutetium reacts with oxygen to form lutetium oxide (Lu₂O₃).
Reduction: Lutetium can be reduced from its oxide form using reducing agents like calcium.
Substitution: Lutetium can form various compounds by substituting other elements in chemical reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or other strong reducing agents in a vacuum or inert atmosphere.
Substitution: Various halogens and other reactive elements under controlled conditions.
Major Products:
Lutetium Oxide (Lu₂O₃): Formed by oxidation.
Lutetium Halides: Formed by substitution reactions with halogens.
Applications De Recherche Scientifique
Lutetium sputtering targets have a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high-purity lutetium compounds and catalysts for various chemical reactions.
Biology and Medicine: Lutetium-177, a radioactive isotope, is used in targeted radiotherapy for treating certain types of cancer. .
Industry: Utilized in the production of thin films for semiconductors, LED devices, and photovoltaic cells.
Mécanisme D'action
The mechanism of action of lutetium compounds, particularly lutetium-177, involves targeting specific molecular pathways. In medical applications, lutetium-177 is conjugated with peptides that bind to specific receptors on tumor cells. Once bound, the radioactive lutetium delivers beta radiation to the tumor cells, causing DNA damage and cell death. This targeted approach minimizes damage to surrounding healthy tissues .
Comparaison Avec Des Composés Similaires
Lutetium shares similarities with other lanthanides but also has unique properties:
Similar Compounds: Lanthanum, cerium, and ytterbium are some of the lanthanides with similar chemical properties.
Uniqueness: Lutetium has the highest density, melting point, and hardness among all lanthanides.
Lutetium sputtering targets stand out due to their high purity, density, and small grain size, making them indispensable in advanced technological applications.
Propriétés
Formule moléculaire |
Mn4N- |
|---|---|
Poids moléculaire |
233.759 g/mol |
Nom IUPAC |
azanidylidenemanganese;manganese |
InChI |
InChI=1S/4Mn.N/q;;;;-1 |
Clé InChI |
OHIWLJWDEUZUFQ-UHFFFAOYSA-N |
SMILES canonique |
[N-]=[Mn].[Mn].[Mn].[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)

![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)

![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)



![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)

